molecular formula C20H19ClN2O4 B063314 (1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride CAS No. 171752-68-4

(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride

Cat. No.: B063314
CAS No.: 171752-68-4
M. Wt: 386.8 g/mol
InChI Key: ROYJOKDTCKPQHK-KQKCUOLZSA-N
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Description

(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analytical Characterization

(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride , known as a key intermediate in the synthesis of tadalafil, has been analyzed for impurities using chiral high-performance liquid chromatography. This method enables the determination of diastereoisomeric and enantiomeric impurities, ensuring the purity and quality of the compound (Yu et al., 2012).

Antiplasmodial Efficacy

Research into β-carboline derivatives, including variants of the compound, has demonstrated considerable in vitro and in vivo antiplasmodial activity against Plasmodium berghei, a rodent malaria parasite. These studies suggest potential applications in developing new antimalarial drugs (Gorki et al., 2018).

Antidiabetic Agents

The compound's derivatives have been explored for their antidiabetic properties, showing potent activity in streptozotocin-induced diabetic rats. This research opens avenues for new antidiabetic medications based on modifications of this chemical structure (Choudhary et al., 2011).

Antitumor Activity

Derivatives of This compound have been synthesized and evaluated for their antitumor activity, showing promise as a new class of antineoplastic agents. The specificity and potency against various tumor models underscore the potential for cancer treatment applications (Nguyen et al., 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. It has the following hazard statements: H302, H315, H319, H335. The precautionary statements are P261, P305+P351+P338 .

Properties

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4.ClH/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16;/h2-8,15,18,21-22H,9-10H2,1H3;1H/t15-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYJOKDTCKPQHK-KQKCUOLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465279
Record name Methyl (1R,3R)-1-(2H-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171752-68-4
Record name Methyl (1R,3R)-1-(2H-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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